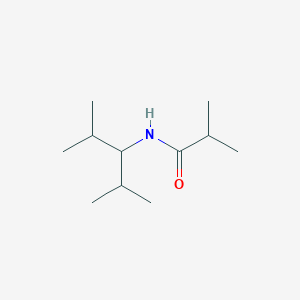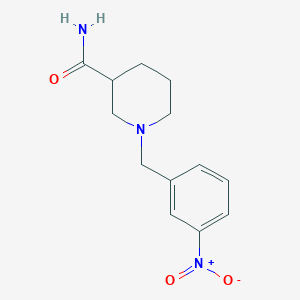
5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione, commonly known as NQO1, is a potent quinone oxidoreductase enzyme inhibitor. It has been found to have potential applications in cancer treatment, as well as in the study of oxidative stress and cellular metabolism. In
Applications De Recherche Scientifique
NQO1 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to chemotherapy drugs, as well as to induce apoptosis in cancer cells. Additionally, NQO1 has been found to have a protective effect against oxidative stress and to regulate cellular metabolism. NQO1 has also been studied in the context of neurodegenerative diseases, as it has been found to protect against neuronal damage and to improve cognitive function.
Mécanisme D'action
NQO1 functions as a quinone oxidoreductase enzyme inhibitor. It binds to the active site of the enzyme and prevents the oxidation of quinones, which are involved in many cellular processes including energy production and oxidative stress. By inhibiting the quinone oxidoreductase enzyme, NQO1 disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
NQO1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to sensitize cancer cells to chemotherapy drugs, and to protect against oxidative stress. Additionally, NQO1 has been found to regulate cellular metabolism and to improve cognitive function in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NQO1 in lab experiments is its potent inhibitory effect on the quinone oxidoreductase enzyme. This makes it a useful tool for studying the role of this enzyme in cellular processes. However, one limitation of using NQO1 is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are a number of future directions for research on NQO1. One area of interest is the development of NQO1 inhibitors for use in cancer treatment. Additionally, further research is needed to fully understand the role of NQO1 in cellular metabolism and oxidative stress. Finally, the potential use of NQO1 in the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of NQO1 involves the reaction of 2-aminoquinoline with 1,3-diketone to form 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. The nitration of this compound with nitric acid and sulfuric acid yields 5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. The purity of the compound can be increased by recrystallization from ethanol.
Propriétés
IUPAC Name |
5-nitro-2-quinolin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-7-6-11(20(23)24)9-13(12)18(22)16(17)15-8-5-10-3-1-2-4-14(10)19-15/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGDAJQGGDMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5137218.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)

![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)


![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
